Z-VDVAD-pNA (trifluoroacetate salt)
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Overview
Description
Z-VDVAD-pNA (trifluoroacetate salt): is a colorimetric substrate for caspase-2. Caspase-2 binds to and cleaves the Val-Asp-Val-Ala-Asp (VDVAD) peptide sequence to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nanometers as a measure of caspase-2 activity . This compound can also be cleaved, with lower efficiency, by caspase-3 and caspase-7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-VDVAD-pNA involves the coupling of the peptide sequence Val-Asp-Val-Ala-Asp with p-nitroanilide. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods: : Industrial production of Z-VDVAD-pNA follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for SPPS, followed by large-scale purification using preparative HPLC. The trifluoroacetate salt form is obtained by treating the purified peptide with trifluoroacetic acid .
Chemical Reactions Analysis
Types of Reactions: : Z-VDVAD-pNA primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-2, and to a lesser extent, by caspase-3 and caspase-7 .
Common Reagents and Conditions: : The enzymatic cleavage of Z-VDVAD-pNA is typically carried out in a buffered solution at physiological pH. Common reagents include caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline), and detection reagents for colorimetric analysis .
Major Products: : The major product formed from the enzymatic cleavage of Z-VDVAD-pNA is p-nitroanilide, which can be quantified by its absorbance at 405 nanometers .
Scientific Research Applications
Chemistry: : In chemistry, Z-VDVAD-pNA is used as a substrate to study the activity of caspase-2 and related enzymes. It helps in understanding the enzyme kinetics and specificity of caspase-2 .
Biology: : In biological research, Z-VDVAD-pNA is used to investigate the role of caspase-2 in apoptosis and other cellular processes. It is also used in assays to measure caspase-2 activity in cell lysates and tissue extracts .
Medicine: : In medical research, Z-VDVAD-pNA is utilized to study the involvement of caspase-2 in various diseases, including cancer and neurodegenerative disorders. It aids in the development of therapeutic strategies targeting caspase-2 .
Industry: : In the pharmaceutical industry, Z-VDVAD-pNA is used in high-throughput screening assays to identify potential inhibitors or activators of caspase-2. It is also employed in quality control processes to ensure the activity of caspase-2 in enzyme preparations .
Mechanism of Action
Z-VDVAD-pNA exerts its effects by serving as a substrate for caspase-2. Caspase-2 recognizes and binds to the Val-Asp-Val-Ala-Asp peptide sequence, cleaving it to release p-nitroanilide. The release of p-nitroanilide can be quantified by its absorbance at 405 nanometers, providing a measure of caspase-2 activity . This mechanism allows researchers to study the activity and regulation of caspase-2 in various biological contexts .
Comparison with Similar Compounds
Similar Compounds
Z-IETD-AFC: A fluorogenic substrate for caspase-8, which releases 7-amino-4-trifluoromethylcoumarin upon cleavage.
Ac-VDVAD-pNA: Another colorimetric substrate for caspase-2, similar to Z-VDVAD-pNA but with an acetyl group instead of a benzyloxycarbonyl group.
Uniqueness: : Z-VDVAD-pNA is unique in its high specificity for caspase-2 compared to other caspases. Its colorimetric detection method provides a straightforward and reliable means of measuring caspase-2 activity, making it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C35H45N7O13 |
---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1 |
InChI Key |
ZXSSQHFLGLMCEQ-CBWBGJISSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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